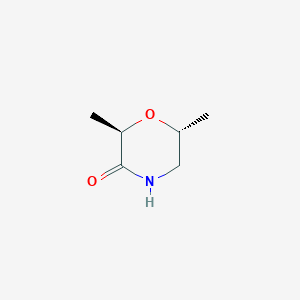

(2R,6R)-2,6-dimethylmorpholin-3-one

Description

(2R,6R)-Hydroxynorketamine ((2R,6R)-HNK) is an active metabolite of ketamine, produced via hepatic CYP2A6 and CYP2B6-mediated oxidation of norketamine . It has garnered significant attention as a rapid-acting, long-lasting antidepressant with reduced side effects compared to ketamine. Key findings include:

- Antidepressant Mechanisms: (2R,6R)-HNK activates mTOR and ERK pathways in the prefrontal cortex and hippocampus, promotes BDNF translation via eEF2 dephosphorylation, and requires AMPA receptor (AMPAR) activation .

- Antinociception: Produces delayed but sustained pain relief (>24 hours) in mice, reversing mechanical allodynia more effectively than gabapentin, without ketamine-associated dystaxia .

- Safety Profile: Lacks NMDA receptor affinity, avoiding psychotomimetic side effects linked to ketamine .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2R,6R)-2,6-dimethylmorpholin-3-one |

InChI |

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1 |

InChI Key |

CJOJYCRMCKNQNN-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](O1)C |

Canonical SMILES |

CC1CNC(=O)C(O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with an oxidizing agent to form the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other morpholine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholines.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Solvents: Typical solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated morpholines.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2,6-dimethylmorpholin-3-one is used as a building block for the synthesis of complex molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis.

Biology

The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry

Industrially, the compound is used in the production of agrochemicals and other specialty chemicals, where its unique properties are leveraged to enhance product performance.

Mechanism of Action

The mechanism by which (2R,6R)-2,6-dimethylmorpholin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate activity through binding interactions. The pathways involved often relate to metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

(2R,6R)-HNK vs. Ketamine

Key Insight : (2R,6R)-HNK retains ketamine’s therapeutic benefits while circumventing its adverse effects through divergent molecular mechanisms.

(2R,6R)-HNK vs. Other HNK Enantiomers

The racemic mixture of HNK (containing both 2R,6R and 2S,6S enantiomers) shares intracellular signaling pathways (mTOR, ERK, BDNF) with (2R,6R)-HNK. However, critical differences include:

- Stereoselective Metabolism : CYP2A6 and CYP2B6 preferentially generate (2R,6R)-HNK over 2S,6S-HNK .

- Behavioral Efficacy : (2R,6R)-HNK demonstrates superior antidepressant and fear extinction effects compared to 2S,6S-HNK, though both enantiomers require AMPAR activation .

- Clinical Relevance : The 2R,6R configuration is essential for sustained therapeutic outcomes, as shown in transgenic mouse models where BDNF Val66Met polymorphism abolishes its antidepressant efficacy .

(2R,6R)-HNK vs. Gabapentin

Clinical Implication : (2R,6R)-HNK’s prolonged efficacy positions it as a superior candidate for chronic pain management.

(2R,6R)-HNK vs. Traditional Antidepressants

While SSRIs and tricyclics require weeks for therapeutic onset, (2R,6R)-HNK exerts rapid effects (within hours) via AMPAR and BDNF pathways, bypassing monoaminergic systems . Its unique mechanism avoids common side effects like sexual dysfunction or weight gain.

Biological Activity

(2R,6R)-2,6-dimethylmorpholin-3-one is a morpholine derivative that has garnered attention due to its potential biological activity. This compound is notable for its structural features, which include two methyl groups at the 2 and 6 positions of the morpholine ring. The stereochemistry of this compound plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.

The compound's chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups attached to the morpholine ring, which may enhance its biological activity.

Mechanism of Action:

- Enzyme Interaction: this compound may interact with specific enzymes and receptors, modulating their activity. For instance, it has been shown to enhance water solubility and metabolic stability in drug formulations by engaging in hydrogen-bonding interactions with protein targets .

- Targeting Kinases: Research indicates that morpholine derivatives can improve the inhibition of kinases such as TAK1 (transforming growth factor-beta activated kinase 1). This kinase is involved in several cellular processes, including inflammation and cell survival .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. Its structural modifications have been linked to improved potency against various cancer cell lines.

- Case Study: A recent investigation into morpholine derivatives revealed that those containing this compound showed enhanced inhibition of tumor growth compared to their non-substituted counterparts .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes critical for tumor progression and inflammation.

- Table 1: Enzyme Inhibition Data

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. It serves as a building block in medicinal chemistry for developing novel therapeutics.

Applications:

- Pharmaceutical Development: The compound is being explored for its potential as a therapeutic agent in treating cancer and inflammatory diseases.

- Chemical Research: It is utilized as a precursor in synthesizing more complex nitrogen-containing compounds.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds.

Table 2: Comparison of Morpholine Derivatives

| Compound | Biological Activity | Comments |

|---|---|---|

| (2S,6S)-2,6-dimethylmorpholin-3-one | Moderate | Different stereochemistry affects activity |

| 2,6-Dimethylmorpholine | Low | Lacks ketone functionality |

| (2R,6R)-2,6-dimethylpiperidine | High | Similar structure but different activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.